REACTION_CXSMILES
|
O[CH:2]([C:4]1[C:17]2[S:16](=[O:19])(=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[O:9][C:8]=2[CH:7]=[CH:6][CH:5]=1)[CH3:3].Cl(O)(=O)(=O)=O>C(O)(=O)C.[OH-].[OH-].[Pd+2]>[CH2:2]([C:4]1[C:17]2[S:16](=[O:19])(=[O:18])[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[O:9][C:8]=2[CH:7]=[CH:6][CH:5]=1)[CH3:3] |f:3.4.5|
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Name
|
1-(1-hydroxyethyl)phenoxathiin 10,10-dioxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C)C1=CC=CC=2OC3=CC=CC=C3S(C12)(=O)=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
5.4 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
65 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
flushing with nitrogen
|
Type
|
CUSTOM
|
Details
|
flushing with hydrogen
|
Type
|
ADDITION
|
Details
|
hydrogen was added until
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
WASH
|
Details
|
rinsed with acetic acid
|
Type
|
ADDITION
|
Details
|
The combined acetic acid solutions were diluted to approximately 23.5 L with water
|
Type
|
STIRRING
|
Details
|
stirred overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The resulting off-white solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (2 L)
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. in a vacuum oven
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC=CC=2OC3=CC=CC=C3S(C12)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |